![molecular formula C13H10N4OS B5666555 2-amino-6-(ethylthio)-4-(2-furyl)-3,5-pyridinedicarbonitrile](/img/structure/B5666555.png)
2-amino-6-(ethylthio)-4-(2-furyl)-3,5-pyridinedicarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, including the one in focus, often involves multistep reactions utilizing different precursors and conditions to construct the complex molecular architecture. A notable method for synthesizing related compounds involves cyclocondensation reactions, where lithiated β-amino-β-substituted acrylonitriles react with α-oxoketenedithioacetals, leading to the formation of substituted and annelated pyridines (Gupta, Ila, & Junjappa, 1990).
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds is typically elucidated using techniques like X-ray crystallography, NMR, IR, and MS. For instance, compounds with similar structural motifs have been characterized, revealing intricate details about their molecular geometry, bonding, and conformations (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including cyclocondensation, amination, and acylation, demonstrating their reactive versatility. The reactivity is significantly influenced by the heterocyclic structure, facilitating interactions with different reagents under various conditions to produce a wide range of derivatives with potential biological and chemical utility (Jones, Begley, Peterson, & Sumaria, 1990).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for applications in material science. Investigations into related compounds have provided insights into how structural variations affect these properties (Eremkin, Mol’kov, Ershov, Kayukov, Nasakin, Tafeenko, & Nurieva, 2006).
properties
IUPAC Name |
2-amino-6-ethylsulfanyl-4-(furan-2-yl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-19-13-9(7-15)11(10-4-3-5-18-10)8(6-14)12(16)17-13/h3-5H,2H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUYQPFXXZWOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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